3-N-Maleimidobenzohydrazide-HCl
Overview
Description
3-N-Maleimidobenzohydrazide-HCl is a chemical compound with the molecular formula C11H10ClN3O3. It is known for its applications in various scientific fields, particularly in bioconjugation and labeling of biomolecules. The compound is characterized by the presence of a maleimide group, which is reactive towards thiol groups, making it useful in the modification of proteins and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Maleimidobenzohydrazide-HCl typically involves the reaction of maleic anhydride with hydrazine to form maleimide, followed by the introduction of a benzohydrazide moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and purity. The process includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-N-Maleimidobenzohydrazide-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the maleimide group, affecting its reactivity.
Substitution: The maleimide group can participate in substitution reactions, particularly with thiol-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Thiol-containing compounds like cysteine or glutathione are typical reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield maleic acid derivatives, while substitution with thiols results in thioether linkages.
Scientific Research Applications
3-N-Maleimidobenzohydrazide-HCl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the labeling and modification of proteins and peptides, facilitating the study of biological processes.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mechanism of Action
The primary mechanism of action of 3-N-Maleimidobenzohydrazide-HCl involves the maleimide group reacting with thiol groups on biomolecules. This reaction forms stable thioether bonds, allowing for the conjugation of the compound to proteins, peptides, and other thiol-containing molecules. The molecular targets include cysteine residues in proteins, which are crucial for the compound’s bioconjugation applications.
Comparison with Similar Compounds
N-Maleimidobutyric Acid Hydrazide: Another maleimide-containing compound used for bioconjugation.
N-Maleimidocaproic Acid Hydrazide: Similar in structure and function, with a longer carbon chain.
N-Maleimidopropionic Acid Hydrazide: Differing by the length of the carbon chain, affecting its reactivity and applications.
Uniqueness: 3-N-Maleimidobenzohydrazide-HCl is unique due to its specific structure, which provides distinct reactivity and stability compared to other maleimide derivatives. Its benzohydrazide moiety offers additional functionalization possibilities, making it versatile for various scientific applications.
Properties
IUPAC Name |
3-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3.ClH/c12-13-11(17)7-2-1-3-8(6-7)14-9(15)4-5-10(14)16;/h1-6,12,15-16H;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKIHQZQOOHQIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=C2O)O)C(=O)N=N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703870 | |
Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223528-57-2 | |
Record name | 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzohydrazide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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